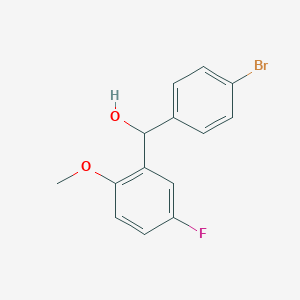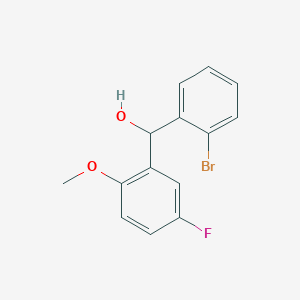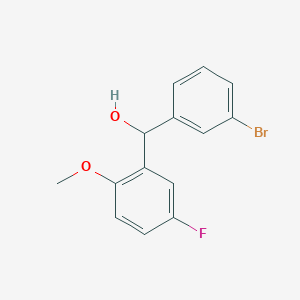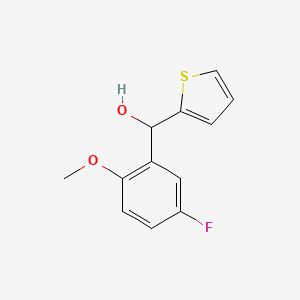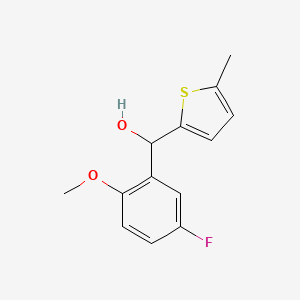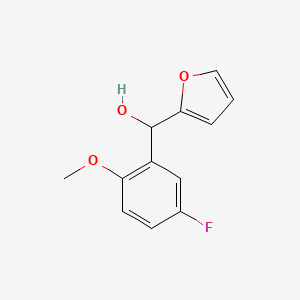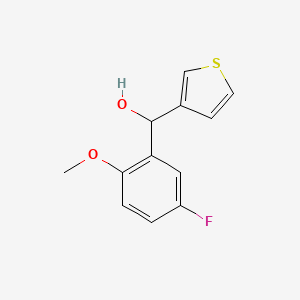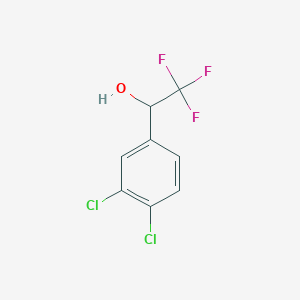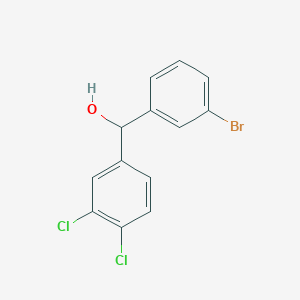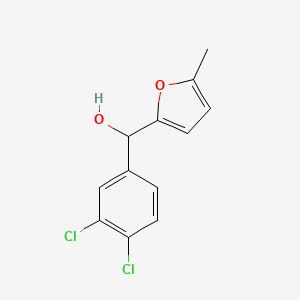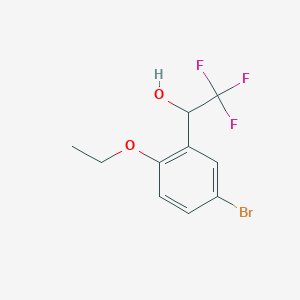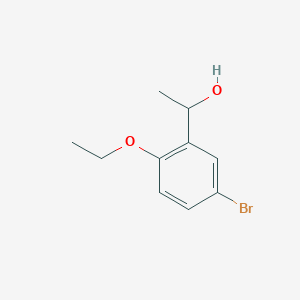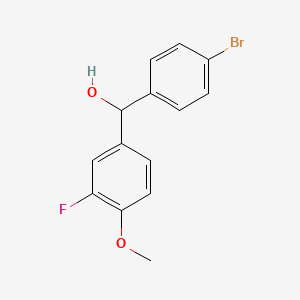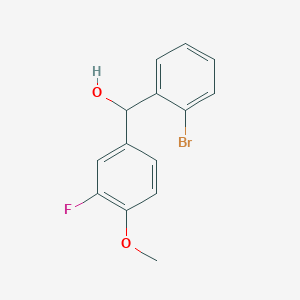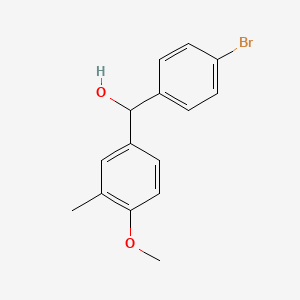
(4-Bromophenyl)(4-methoxy-3-methylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)(4-methoxy-3-methylphenyl)methanol: is an organic compound characterized by a bromine atom and a methoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several methods, including:
Bromination and Methoxylation: : Starting with a phenol derivative, bromination can introduce the bromine atom, followed by methoxylation to add the methoxy group.
Cross-Coupling Reactions: : Utilizing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to combine the appropriate phenyl rings.
Industrial Production Methods
In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and large-scale palladium catalysts to ensure efficiency and scalability.
Analyse Chemischer Reaktionen
(4-Bromophenyl)(4-methoxy-3-methylphenyl)methanol: undergoes various types of reactions:
Oxidation: : Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: : Reduction reactions can reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: : Substitution reactions can replace the bromine atom with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: : Common reagents include chromium(VI) oxide and potassium permanganate, often under acidic conditions.
Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Substitution: : Common reagents include nucleophiles like ammonia or alkyl halides, often under basic conditions.
Major Products Formed
Oxidation: : Bromobenzene derivatives, carboxylic acids.
Reduction: : Alcohols, amines.
Substitution: : Amines, alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)(4-methoxy-3-methylphenyl)methanol: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: : It may interact with enzymes or receptors, leading to biological responses.
Pathways Involved: : The exact pathways depend on the specific application but can include signaling pathways, metabolic pathways, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
(4-Bromophenyl)(4-methoxy-3-methylphenyl)methanol: is unique due to its specific combination of functional groups. Similar compounds include:
(4-Bromo-3-methylphenyl)methanol: : Lacks the methoxy group.
(4-Methoxyphenyl)(4-bromophenyl)methanol: : Different arrangement of the methoxy and bromine groups.
This compound .
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(4-methoxy-3-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-10-9-12(5-8-14(10)18-2)15(17)11-3-6-13(16)7-4-11/h3-9,15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLUPBGZVKLXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=C(C=C2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
